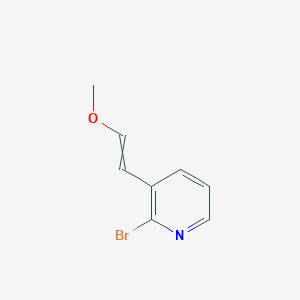
2-Bromo-3-(2-methoxyethenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(2-methoxyethenyl)pyridine is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3-(2-methoxyethenyl)pyridine typically involves the bromination of 3-(2-methoxyvinyl)pyridine. One common method includes the use of liquid bromine in an aqueous solution of sodium hydroxide, followed by recrystallization to obtain the desired product . The reaction conditions are generally mild, with temperatures maintained between -10°C to 15°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(2-methoxyethenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like triethylamine in acetonitrile can be used for substitution reactions.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-(2-methoxyvinyl)pyridine derivatives can be formed.
Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(2-methoxyethenyl)pyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(2-methoxyethenyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-methoxypyridine
- 3-Bromo-2-methoxypyridine
- 2-Bromo-4-methoxypyridine
Uniqueness
2-Bromo-3-(2-methoxyethenyl)pyridine is unique due to the presence of the methoxyvinyl group, which provides additional reactivity and versatility in chemical synthesis compared to its simpler analogs .
Eigenschaften
Molekularformel |
C8H8BrNO |
|---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
2-bromo-3-(2-methoxyethenyl)pyridine |
InChI |
InChI=1S/C8H8BrNO/c1-11-6-4-7-3-2-5-10-8(7)9/h2-6H,1H3 |
InChI-Schlüssel |
KUNAEAAAKMZQGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC=CC1=C(N=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















